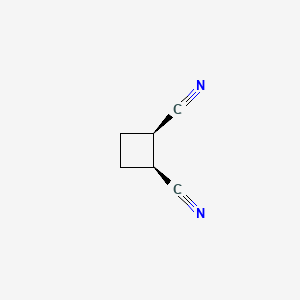

Cis-Cyclobutane-1,2-dicarbonitrile

Description

BenchChem offers high-quality Cis-Cyclobutane-1,2-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cis-Cyclobutane-1,2-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-cyclobutane-1,2-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c7-3-5-1-2-6(5)4-8/h5-6H,1-2H2/t5-,6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPLUOCTUPJSIZ-OLQVQODUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H]1C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20953988 | |

| Record name | Cyclobutane-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3211-19-6 | |

| Record name | Cyclobutane-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Mechanism of Thermal Dimerization of Acrylonitrile to 1,2-Dicyanocyclobutane

The following technical guide details the mechanism, kinetics, and experimental protocol for the thermal dimerization of acrylonitrile.

Executive Summary

The thermal dimerization of acrylonitrile (

Mechanistic Analysis

Orbital Symmetry and the Forbidden Concerted Pathway

According to the Woodward-Hoffmann rules, a thermal supra-supra [2+2] cycloaddition is symmetry-forbidden involving

The Stepwise Diradical Pathway

The reaction is initiated by the homolytic formation of a C-C bond between two acrylonitrile monomers. The regiochemistry is strictly controlled by the stability of the resulting radical centers.

-

Initiation (Bond Formation):

-

Tail-to-Tail (

- -

Intermediate Structure:

-

Stability: This is the thermodynamically preferred intermediate because both radical centers are secondary and resonance-stabilized by the adjacent nitrile groups (captodative stabilization is not present, but simple resonance is).

-

Alternative Pathways: A Head-to-Tail connection would yield one primary radical and one stabilized radical, which is significantly higher in energy. A Head-to-Head connection would yield two unstable primary radicals.

-

-

Propagation (Ring Closure):

Stereochemistry (cis vs. trans)

Because the intermediate is a discrete diradical species with a finite lifetime, free rotation occurs around the C2-C3 bond of the butane backbone before the final ring closure.

-

Kinetic Control: Statistical probability suggests a mixture.[3]

-

Thermodynamic Control: The trans-1,2-dicyanocyclobutane is sterically favored due to the repulsion between the bulky cyano groups in the cis isomer. However, at the elevated temperatures required for this reaction (200°C+), significant amounts of both isomers are formed.

Mechanistic Visualization

The following diagram illustrates the energy landscape and the critical diradical intermediate.

Figure 1: Stepwise diradical mechanism favoring the 1,2-dicyano regioisomer via the stabilized bis(

Experimental Protocol

This protocol is derived from the foundational work of Coyner & Hillman and subsequent patent literature. It is designed to maximize cyclization while suppressing linear polymerization.

Equipment & Reagents

| Component | Specification | Purpose |

| Reactor | High-pressure Autoclave (Stainless Steel) | Withstand 20-100 atm pressure. |

| Substrate | Acrylonitrile (Monomer) | Freshly distilled to remove storage inhibitors (if necessary, though added inhibitor is required). |

| Inhibitor | Hydroquinone or p-tert-butylcatechol | Critical: Prevents radical polymerization to Polyacrylonitrile (PAN). |

| Solvent | Benzene or Toluene (Optional) | Can be run neat (solvent-free) for higher throughput. |

Step-by-Step Methodology

-

Preparation:

-

Charge the autoclave with acrylonitrile.[2]

-

Add 0.1% to 1.0% (w/w) polymerization inhibitor (e.g., hydroquinone).

-

Note: Oxygen must be excluded to prevent formation of peroxides which can initiate polymerization. Purge with Nitrogen (

).

-

-

Reaction:

-

Seal the autoclave.

-

Heat to 200–260°C .

-

Maintain temperature for 2–4 hours .

-

Pressure:[2] The autogenous pressure will rise significantly (typically 30–100 atm depending on filling factor).

-

-

Work-up:

-

Cool the reactor to room temperature.

-

Vent excess pressure (caution: residual acrylonitrile vapor is toxic).

-

Discharge the liquid product (usually a dark liquid due to trace oligomers).

-

-

Purification:

-

Fractional Distillation:

-

Fraction 1: Unreacted Acrylonitrile (recycle).[3]

-

Fraction 2: cis- and trans-1,2-dicyanocyclobutane (boiling point approx. 140–150°C at reduced pressure, or ~260°C atm).

-

Residue: Polymer/oligomer waste.

-

-

Workflow Diagram

Figure 2: Experimental workflow for the high-pressure thermal dimerization.

Key Data and Properties

Isomer Properties

The product is a mixture of stereoisomers. Separation can be achieved via careful vacuum distillation or crystallization of derivative dicarboxylic acids.

| Property | cis-1,2-Dicyanocyclobutane | trans-1,2-Dicyanocyclobutane |

| Dipole Moment | High (Polar) | Low (Non-polar, dipoles cancel) |

| Stability | Less stable (Steric repulsion of CN) | More stable |

| Formation Ratio | Minor Component | Major Component (typically) |

Thermodynamics & Kinetics[4][5]

-

Activation Energy (

): High, estimated at >35 kcal/mol (typical for non-concerted cyclobutane formation). -

Competing Reaction: Radical polymerization (

~20 kcal/mol).-

Insight: Although polymerization has a lower activation energy, it has a highly negative entropy of activation. High temperatures (favored by the dimerization protocol) and the presence of inhibitors shift the kinetic competition toward the dimerization pathway.

-

References

-

Coyner, E. C., & Hillman, W. S. (1949). The Thermal Dimerization of Acrylonitrile. Journal of the American Chemical Society, 71(1), 324–326.

-

Sennewald, K., et al. (1963). Process for the manufacture of 1,2-dicyanocyclobutane. US Patent 3,099,680.

-

Greene, J. L. (1966). Method of preparing cis-cyclobutane-1,2-dicarboxylic acid. US Patent 3,290,365.

-

Houk, K. N., et al. (2013). Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals. Journal of Organic Chemistry.

Sources

Precision Photochemistry: Synthesis of cis-Cyclobutane-1,2-Dicarbonitrile

Topic: "" Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The cyclobutane ring system represents a cornerstone in modern medicinal chemistry, offering a rigid scaffold that directs pharmacophores into precise three-dimensional vectors. Specifically, cis-cyclobutane-1,2-dicarbonitrile (CBDN) serves as a critical precursor for cis-1,2-cyclobutanedicarboxylic acid and diamine derivatives—moieties found in various bioactive compounds and polymer backbones.

Synthesizing the cis-isomer with high fidelity presents a classic stereochemical challenge. Thermal [2+2] cycloadditions are orbitally forbidden under Woodward-Hoffmann rules, necessitating photochemical activation. However, direct irradiation often yields statistical mixtures of cis, trans, and regioisomers (head-to-head vs. head-to-tail). This guide details a robust, field-proven protocol for the sensitized photochemical synthesis of CBDN, emphasizing the mechanistic control of the excited state and the rigorous separation of diastereomers.

Mechanistic Principles & Strategic Design

Orbital Symmetry and Excited States

The formation of the cyclobutane ring from two alkene components is a [2π + 2π] cycloaddition.

-

Ground State (Thermal): The HOMO of one alkene cannot overlap constructively with the LUMO of the other in a suprafacial-suprafacial manner due to antisymmetry. The reaction is symmetry-forbidden and has a high activation barrier.

-

Excited State (Photochemical): Excitation of an electron from the HOMO to the LUMO (

) allows for constructive overlap. The reaction becomes symmetry-allowed.

The Role of Triplet Sensitization

Direct irradiation of acrylonitrile (the monomer) requires high-energy UV (< 250 nm), which often degrades the product or causes polymerization. To circumvent this, we employ Triplet Sensitization .

-

Excitation: A sensitizer (e.g., Benzophenone) absorbs longer wavelength light (UV-A, ~350 nm) to reach its Singlet Excited State (

). -

Intersystem Crossing (ISC): The sensitizer undergoes rapid ISC to a Triplet State (

). -

Energy Transfer: The sensitizer transfers energy to the acrylonitrile monomer, generating a triplet alkene species.

-

Cyclization: The triplet alkene attacks a ground-state alkene, forming a 1,4-biradical intermediate.

-

Spin Inversion & Closure: The biradical must undergo spin inversion (Triplet

Singlet) to close the ring. This delay allows bond rotation, leading to a mixture of cis and trans isomers, necessitating downstream separation.

Visualization of the Reaction Pathway

Caption: Energy transfer cascade from sensitizer to acrylonitrile, leading to biradical formation and subsequent ring closure.

Experimental Protocol

Materials & Equipment

-

Precursor: Acrylonitrile (>99%).[1] Critical: Must be free of polymerization inhibitors (e.g., hydroquinone).

-

Sensitizer: Benzophenone (1-2 mol%).

-

Solvent: Acetonitrile (degassed) or neat monomer (if carefully temperature controlled).

-

Light Source: Medium-pressure Mercury vapor lamp (450W) with a Pyrex filter (cutoff

nm to prevent polymer degradation). -

Reactor: Immersion well photoreactor with water cooling jacket.

Step-by-Step Methodology

Phase 1: Precursor Purification

-

Inhibitor Removal: Pass commercial acrylonitrile through a column of activated basic alumina. Alternatively, wash with 5% NaOH, dry over

, and distill under nitrogen.-

Why: Inhibitors quench the radical species required for cyclization, halting the reaction.

-

-

Degassing: Sparge the purified acrylonitrile with Argon for 30 minutes.

-

Why: Oxygen is a potent triplet quencher (

kcal/mol) and will deactivate the sensitized benzophenone before it can transfer energy to the alkene.

-

Phase 2: Photochemical Synthesis

-

Charge: Load the photoreactor with purified acrylonitrile and benzophenone (approx. 5 g per 500 mL monomer).

-

Cooling: Initiate water circulation in the cooling jacket. Maintain internal temperature between 20°C and 30°C.

-

Risk Control: Higher temperatures favor radical polymerization of acrylonitrile (forming polyacrylonitrile, PAN) over dimerization.

-

-

Irradiation: Turn on the Hg lamp. Irradiate for 24–48 hours.

-

Monitoring: Monitor reaction progress via GC-MS or refractive index. Stop when conversion reaches ~30-40%.

-

Expert Insight: Do not push to 100% conversion. High concentrations of dimer lead to oligomerization and "ladderane" formation, making purification impossible.

-

Phase 3: Isolation and Isomer Separation

-

Solvent Removal: Remove unreacted acrylonitrile via rotary evaporation (low vacuum, < 40°C) to recycle.

-

Crude Distillation: The residue is a dark oil containing cis-1,2, trans-1,2, and cis/trans-1,3 isomers. Perform a flash vacuum distillation (0.5 mmHg) to separate the dimer fraction (bp ~100-110°C) from heavy polymers.

-

Isomer Separation (The Critical Step):

-

The cis and trans isomers have distinct physical properties.[2][3][4]

-

Method A (Physical): Fractional distillation.[3] The cis isomer typically boils slightly higher than the trans due to a higher dipole moment.

-

Method B (Chromatographic - Recommended): Silica gel column chromatography.

-

Eluent: Hexane:Ethyl Acetate (gradient 9:1 to 7:3).

-

Order of Elution: The less polar trans-isomer elutes first.[3] The more polar cis-isomer elutes second.

-

-

Data Presentation & Characterization

Physical Property Comparison

| Property | cis-Cyclobutane-1,2-dicarbonitrile | trans-Cyclobutane-1,2-dicarbonitrile |

| Dipole Moment | High (Nitriles on same side) | Low (Vectors cancel) |

| Boiling Point | Higher (~260°C est. / 140°C @ 10mmHg) | Lower (~250°C est.) |

| Polarity (TLC) | Lower | Higher |

| Symmetry |

NMR Characterization (Self-Validation)

The stereochemistry is validated by the coupling patterns in

-

cis-Isomer:

-

trans-Isomer:

Advanced Workflow: Isomer Separation Logic

Caption: Purification logic flow from crude photolysate to isolated stereoisomers.

References

-

Greene, J. L. (1966). Method of preparing cis-cyclobutane-1,2-dicarboxylic acid. U.S. Patent No.[7] 3,290,365.[7] Washington, DC: U.S. Patent and Trademark Office. Link

-

Coyner, E. C., & Hillman, W. S. (1949). The Thermal Dimerization of Acrylonitrile. Journal of the American Chemical Society, 71(1), 324–326. Link

-

Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis. Open Source Chemistry Notes. Link

-

PubChem. (2025).[8] cis-Cyclobutane-1,2-dicarbonitrile Compound Summary. National Library of Medicine. Link

-

Ramamurthy, V., & Venkatesan, K. (1987). Photochemical reactions of organic crystals. Chemical Reviews, 87(2), 433–481. (Context on solid-state stereocontrol). Link

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. trans-1,2-Dimethylcyclobutane is more stable than cis-1,2-dimethy... | Study Prep in Pearson+ [pearson.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. vaia.com [vaia.com]

- 5. Remarkable dynamic NMR spectra and properties of a sterically congested cis-1,2-diarylcyclobutane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Reductive Photocycloreversion of Cyclobutane Dimers Triggered by Guanines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US3290365A - Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid - Google Patents [patents.google.com]

- 8. Cis-Cyclobutane-1,2-dicarbonitrile | C6H6N2 | CID 5324710 - PubChem [pubchem.ncbi.nlm.nih.gov]

"physical and chemical properties of cis-1,2-dicyanocyclobutane"

An In-depth Technical Guide to the Physical and Chemical Properties of cis-1,2-Dicyanocyclobutane

Abstract

This technical guide provides a comprehensive overview of the physical, structural, and chemical properties of cis-1,2-dicyanocyclobutane. Synthesized from fundamental principles and supported by empirical data, this document is intended for researchers, chemists, and drug development professionals who utilize strained ring systems and nitrile-containing molecules. We delve into the stereospecific synthesis, detailed spectroscopic characterization, and unique reactivity of this compound, emphasizing the causal relationships behind its behavior and the experimental methodologies used for its study. This guide serves as an authoritative resource, grounded in peer-reviewed literature and established chemical data.

Introduction and Molecular Overview

cis-1,2-Dicyanocyclobutane is a saturated, four-membered carbocyclic compound featuring two nitrile functional groups oriented on the same face of the ring. It is a stereoisomer of trans-1,2-dicyanocyclobutane and is most commonly produced alongside it via the thermal dimerization of acrylonitrile.[1] The strained cyclobutane ring, combined with the strong electron-withdrawing nature of the vicinal cyano groups, imparts unique conformational and reactive properties to the molecule. Its true value in synthetic chemistry lies in its role as a versatile intermediate. The nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or otherwise transformed, while the cyclobutane scaffold serves as a rigid, stereochemically defined building block for more complex molecular architectures. Understanding its properties is therefore critical for its effective application in the synthesis of novel materials, agrochemicals, and pharmaceutical agents.

Caption: 2D representation of cis-1,2-dicyanocyclobutane.

Physical and Computed Properties

The physical properties of cis-1,2-dicyanocyclobutane are dictated by its molecular weight, polarity, and stereochemistry. While it is often produced and sold as a mixture with its trans-isomer, data for the isolated cis compound is available.[2] The presence of two polar nitrile groups on a compact, non-polar carbocyclic frame results in a molecule with a significant dipole moment.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂ | PubChem[3] |

| Molecular Weight | 106.13 g/mol | PubChem[3] |

| CAS Number | 3211-19-6 | PubChem[3] |

| IUPAC Name | cis-(1S,2R)-cyclobutane-1,2-dicarbonitrile | PubChem[3] |

| Appearance | Whitish, pasty product (as cis/trans mixture) | Google Patents[1] |

| XLogP3 | 0.2 | PubChem[3] |

| Topological Polar Surface Area | 47.6 Ų | PubChem[3] |

Spectroscopic Elucidation: A Self-Validating System

The structural confirmation of cis-1,2-dicyanocyclobutane relies on a combination of spectroscopic techniques. Each method provides a piece of the puzzle, and their collective data offers a self-validating confirmation of the molecule's identity and stereochemistry. The choice of these methods is deliberate, designed to probe the molecule's symmetry, functional groups, and connectivity.

Caption: Workflow for the structural validation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for distinguishing between the cis and trans isomers. The key lies in molecular symmetry. cis-1,2-Dicyanocyclobutane possesses a C₂ᵥ symmetry plane that bisects the C1-C2 and C3-C4 bonds. This symmetry element renders certain protons and carbons chemically equivalent, simplifying the resulting spectra compared to the less symmetric trans isomer.

-

¹H NMR: Due to the plane of symmetry, one would expect a simplified spectrum with fewer signals than the four unique hydrogen environments found in the trans isomer.[4] The two methine protons (at C1 and C2) are chemically equivalent, as are the two pairs of methylene protons at C3 and C4. This results in two distinct sets of signals, typically complex multiplets due to vicinal and geminal coupling.

-

¹³C NMR: Similarly, the symmetry dictates that there will be fewer than six carbon signals. The two methine carbons (C1, C2) are equivalent, and the two methylene carbons (C3, C4) are equivalent. The two nitrile carbons are also equivalent, leading to an expectation of only three distinct signals in the proton-decoupled ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. For cis-1,2-dicyanocyclobutane, the most telling absorption is that of the nitrile group.

-

C≡N Stretch: A sharp, moderately intense absorption band is expected in the range of 2260-2240 cm⁻¹. The exact position can be influenced by the strain of the cyclobutane ring.

-

C-H Stretch: Absorptions corresponding to the sp³ C-H stretches of the cyclobutane ring will appear just below 3000 cm⁻¹.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of bands corresponding to C-C bond stretches and various bending vibrations, which are characteristic of the cyclobutane skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z value of 106, corresponding to the molecular formula C₆H₆N₂.[3][5]

-

Fragmentation: The strained cyclobutane ring is prone to fragmentation. A common pathway is the cleavage of the ring to produce ethylene (m/z = 28) and other fragments. Loss of HCN (m/z = 27) is another plausible fragmentation pathway.

| Spectroscopic Data | Expected Observation |

| ¹H NMR | Two distinct multiplets corresponding to methine (CH) and methylene (CH₂) protons. |

| ¹³C NMR | Three signals corresponding to methine, methylene, and nitrile carbons. |

| IR (cm⁻¹) | ~2250 (C≡N stretch), ~2900-3000 (sp³ C-H stretch). |

| MS (m/z) | 106 (M⁺), with characteristic fragmentation patterns.[3] |

Synthesis and Chemical Reactivity

The chemical behavior of cis-1,2-dicyanocyclobutane is a product of the interplay between its strained ring and its reactive nitrile groups.

Synthesis: Thermal Dimerization of Acrylonitrile

The primary industrial route to 1,2-dicyanocyclobutane is the thermal [2+2] cycloaddition of acrylonitrile.[1] This reaction is typically performed at elevated temperatures and pressures and yields a mixture of the cis and trans isomers.

Experimental Protocol: Thermal Dimerization

-

Reactor Charging: A high-pressure autoclave is charged with acrylonitrile.

-

Inert Atmosphere: The air in the autoclave is replaced with an inert gas, such as nitrogen or hydrogen, to prevent side reactions at high temperatures.[1]

-

Heating and Pressurization: The sealed autoclave is heated to approximately 240-250 °C with continuous stirring. The pressure will rise to around 50 atmospheres.[1] The high temperature provides the activation energy needed to overcome the orbital symmetry barrier for this cycloaddition.

-

Reaction Time: The reaction is held at temperature for 1-2 hours.[1]

-

Workup and Purification: After cooling, the pressure is released. The unreacted acrylonitrile is removed by distillation. The remaining product, a mixture of cis- and trans-1,2-dicyanocyclobutane, is then purified by vacuum distillation to separate the isomers.[1]

Caption: Synthetic pathway to cis-1,2-dicyanocyclobutane.

Key Chemical Reactions

The reactivity of cis-1,2-dicyanocyclobutane is diverse, with transformations possible at both the nitrile groups and the cyclobutane ring itself.

Hydrolysis to Dicarboxylic Acid: A pivotal reaction is the hydrolysis of the dinitrile to cis-cyclobutane-1,2-dicarboxylic acid. The choice of hydrolytic agent is critical for retaining the cis stereochemistry. While hydrolysis with hydrochloric acid leads to isomerization and formation of the more stable trans-dicarboxylic acid, a specific protocol using sulfuric acid monohydrate preserves the original stereochemistry.[6] This is a crucial insight for synthetic planning, as it provides a reliable route to the cis-diacid, a valuable building block in its own right.[6][7]

Thermal and Mechanochemical Reactivity: The cyclobutane ring is subject to ring-opening under thermal or mechanical stress.

-

Thermal Isomerization: Heating can cause isomerization to the thermodynamically more stable trans isomer. This process proceeds through a diradical intermediate formed by the homolytic cleavage of a C-C bond in the ring.[8]

-

Mechanochemical Cleavage: Recent studies in mechanochemistry have shown that applying mechanical force (e.g., through ultrasonication of a polymer incorporating the cyclobutane unit) can induce a cycloreversion reaction. Notably, the cis isomer is often more reactive than the trans isomer under these conditions, a phenomenon attributed to more efficient force coupling across the scissile bond.[9]

Caption: Principal reaction pathways for the title compound.

Conclusion

cis-1,2-Dicyanocyclobutane is a molecule whose properties are a direct consequence of its strained, stereochemically defined structure. Its synthesis via acrylonitrile dimerization is well-established, and its structural identity can be unequivocally confirmed through a logical workflow of spectroscopic methods, with NMR being particularly definitive for isomer differentiation. Its chemical reactivity, highlighted by the stereoretentive hydrolysis to the corresponding diacid and its susceptibility to thermal and mechanochemical ring-opening, makes it a highly valuable and versatile intermediate for advanced organic synthesis. This guide provides the foundational knowledge necessary for researchers to confidently handle, characterize, and strategically employ this compound in their work.

References

-

Organic Syntheses Procedure. (n.d.). 2,3-dicyanobutadiene. Organic Syntheses. Retrieved February 19, 2026, from [Link]

-

PubChem. (n.d.). Cis-Cyclobutane-1,2-dicarbonitrile. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

- Greene, J. L., & Idol, J. D., Jr. (1965). Manufacture of cis-1, 2-cyclobutanecarboxylic anhydride. U.S. Patent No. 3,352,886A. Google Patents.

-

PubChem. (n.d.). trans-1,2-Dicyanocyclobutane. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

NIST. (n.d.). 1,2-dicyanocyclobutane. NIST Chemistry WebBook. Retrieved February 19, 2026, from [Link]

- Rieche, A., et al. (1963). Process for the manufacture of 1,2-dicyano cyclobutane. U.S. Patent No. 3,099,680A. Google Patents.

-

Vaia. (n.d.). How many signals would you expect in the 'H NMR spectra of cis- and trans- 1,2 -dichlorocyclobutane? Vaia. Retrieved February 19, 2026, from [Link]

-

University of Minnesota. (n.d.). Thermal Rearrangements of Cyclopropanes and Cyclobutanes. Retrieved February 19, 2026, from [Link]

-

Zhang, G., et al. (2021). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Chemical Communications. Retrieved February 19, 2026, from [Link]

-

Bellus, D., et al. (1979). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 19, 2026, from [Link]

-

Zhang, G., et al. (2021). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

-

Wang, J., et al. (2018). Mechanochemistry of cyclobutanes. SCIENCE CHINA Chemistry. Retrieved February 19, 2026, from [Link]

- Greene, J. L. (1966). Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid. U.S. Patent No. 3,290,365A. Google Patents.

Sources

- 1. US3099680A - Process for the manufacture of 1,2-dicyano cyclobutane - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Cis-Cyclobutane-1,2-dicarbonitrile | C6H6N2 | CID 5324710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. vaia.com [vaia.com]

- 5. 1,2-dicyanocyclobutane [webbook.nist.gov]

- 6. US3290365A - Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid - Google Patents [patents.google.com]

- 7. US3352886A - Manufacture of cis-1, 2-cyclobutanecarboxylic anhydride - Google Patents [patents.google.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to the Conformational Analysis of cis-Cyclobutane-1,2-dicarbonitrile

Abstract

The cyclobutane motif is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional geometry that can enhance pharmacological properties. Understanding the conformational behavior of substituted cyclobutanes is critical for the rational design of novel therapeutics. This guide provides a detailed technical overview of the conformational analysis of cis-cyclobutane-1,2-dicarbonitrile, a key building block. We explore the inherent puckered nature of the cyclobutane ring and the dynamic equilibrium between its conformers. This analysis integrates foundational principles with advanced methodologies, including computational modeling and spectroscopic techniques, to provide a comprehensive understanding of the molecule's structure and dynamics in solution.

Introduction: The Significance of the Puckered Four-Membered Ring

The cyclobutane ring is more than a simple square; it is a strained system that balances two key energetic factors: angle strain and torsional strain.[1] A perfectly planar cyclobutane would have C-C-C bond angles of 90°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to considerable angle strain.[2] However, a planar arrangement would also force all hydrogen atoms on adjacent carbons into fully eclipsed positions, creating substantial torsional strain.[3]

To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, "puckered" or "bent" conformation.[4][5] This puckering slightly increases the angle strain but significantly reduces the eclipsing interactions between adjacent substituents, resulting in a more stable overall structure.[2][6] The ring rapidly interconverts between two equivalent puckered conformations through a higher-energy planar transition state.[7] The energy barrier for this inversion in unsubstituted cyclobutane is quite low, approximately 1.45 kcal/mol (482 cm⁻¹), meaning the interconversion is rapid at room temperature.[7][8]

The introduction of substituents, such as the two nitrile groups in cis-cyclobutane-1,2-dicarbonitrile, profoundly influences this conformational landscape. The size, orientation, and electronic nature of these substituents dictate the preferred puckering angle and the energetic favorability of different conformers, which in turn governs the molecule's shape, reactivity, and biological interactions.

The Conformational Landscape: Axial, Equatorial, and Dynamic Interconversion

In a puckered cyclobutane ring, substituent positions are not identical. They can be classified as pseudo-axial (pointing more perpendicular to the approximate plane of the ring) or pseudo-equatorial (pointing more outwards from the ring).[9][10]

For a cis-1,2-disubstituted cyclobutane, one substituent must occupy a pseudo-axial position while the other is pseudo-equatorial (a,e). Due to the symmetry of the molecule, ring flipping converts this conformer into an energetically equivalent one where the substituents have swapped their positions (e,a). This process is illustrated in Figure 1.

Based on extensive studies of analogous compounds, such as cis-1,2-diphenylcyclobutane, it is established that the two conformers are in a rapid and dynamic equilibrium at room temperature.[9][10] This means that any experimental measurement will reflect a time-averaged state of these two rapidly interconverting forms.

Methodologies for Conformational Elucidation

A multi-faceted approach combining computational and experimental techniques is required to fully characterize the conformational behavior of cis-cyclobutane-1,2-dicarbonitrile.

Computational Modeling: Predicting Structure and Energetics

Density Functional Theory (DFT) provides an excellent balance of accuracy and computational cost for predicting the properties of organic molecules.[11] It can be used to calculate the geometries of stable conformers and transition states, their relative energies, and the energy barrier for ring inversion.

Protocol: DFT Geometry Optimization and Energy Calculation

-

Structure Building: Construct the two puckered conformers (a,e and e,a) and the planar transition state of cis-cyclobutane-1,2-dicarbonitrile using a molecular editor.

-

Computational Method Selection:

-

Rationale: The choice of functional and basis set is critical for accuracy. The M06-2X functional is often recommended for systems where dispersion forces are relevant, and the 6-311+G(d,p) basis set provides a good balance of flexibility and performance for geometry and energy calculations.[12]

-

Implementation: Select the M06-2X functional with the 6-311+G(d,p) basis set in a computational chemistry package (e.g., Gaussian, ORCA).

-

-

Geometry Optimization: Perform a full geometry optimization for each of the three structures. This will find the lowest energy structure for the given level of theory.

-

Frequency Calculation:

-

Rationale: A frequency calculation is essential to verify the nature of the optimized structures. A stable minimum (conformer) will have all positive (real) vibrational frequencies. A first-order saddle point (transition state) will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (in this case, ring puckering).[13]

-

Implementation: Run a frequency calculation at the same level of theory.

-

-

Energy Analysis: Compare the zero-point corrected electronic energies of the conformers and the transition state to determine the relative stabilities and the activation energy for the ring flip.

NMR Spectroscopy: Probing the Solution-State Structure

NMR spectroscopy is the most powerful experimental technique for studying solution-state conformations.[14] The time-averaged conformation is probed through chemical shifts and, most importantly, through-bond scalar (J) couplings.

For cyclobutane systems, vicinal proton-proton coupling constants (³JHH) are highly dependent on the H-C-C-H dihedral angle. However, due to the rapid equilibrium in the cis-1,2-dinitrile, the observed coupling constants will be a population-weighted average of the two equivalent conformers. This typically results in complex, unresolved multiplets for the ring protons, which is itself a strong indicator of conformational flexibility.[9][10] Long-range couplings (e.g., ⁴JHH) can also provide valuable structural information.[15]

Protocol: High-Resolution ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of cis-cyclobutane-1,2-dicarbonitrile in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) to achieve maximum signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with high digital resolution.

-

Data Analysis:

-

Observe the chemical shifts and integration of the ring protons. Expect two distinct multiplet signals: one for the two equivalent methine protons (H1, H2) and one for the four equivalent methylene protons (H3, H4).

-

The complex splitting pattern arises from the averaged vicinal and geminal couplings in the rapidly interconverting system. While precise extraction of individual J-values may require advanced simulation software, the overall pattern confirms the dynamic nature.

-

Vibrational Spectroscopy (IR & Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule.[16] For cis-cyclobutane-1,2-dicarbonitrile, these techniques are particularly useful for confirming the presence of functional groups and gaining insight into the ring's fundamental vibrations.

-

Nitrile Stretch (C≡N): A strong, sharp absorption band is expected in the IR spectrum around 2240-2260 cm⁻¹, which is characteristic of a saturated nitrile.

-

Ring Puckering Mode: The low-frequency ring puckering vibration is a hallmark of the cyclobutane system. This mode is often weak in the IR spectrum but can give rise to a series of combination bands that flank higher-frequency fundamental vibrations.[17][18]

Data Interpretation and Structural Insights

The combination of these methods provides a detailed picture of the conformational behavior of cis-cyclobutane-1,2-dicarbonitrile.

Predicted Conformational Data

The primary conformational equilibrium involves two equivalent puckered forms. Due to the cis relationship, one nitrile group is pseudo-axial and the other is pseudo-equatorial in each conformer.

| Parameter | Predicted Value/Observation | Rationale/Method |

| Most Stable Conformation | Puckered (Bent) Ring | Minimizes torsional strain.[2][3] |

| Conformational Equilibrium | Rapid interconversion between two equivalent (a,e) ⇌ (e,a) conformers | Analogy to cis-1,2-diphenylcyclobutane.[9][10] |

| Relative Energy (ΔE) | 0 kcal/mol between the two conformers | The two conformers are enantiomeric and thus isoenergetic. |

| Ring Inversion Barrier | ~1-2 kcal/mol | Expected to be similar to or slightly higher than unsubstituted cyclobutane due to substituent movement.[7] |

| Puckering Angle | ~20-30° | Typical range for substituted cyclobutanes.[7][19] |

Expected Spectroscopic Signatures

The dynamic nature of the molecule leads to specific, time-averaged spectroscopic features.

| Spectroscopy | Region | Expected Observation | Interpretation |

| ¹H NMR | ~2.5 - 4.0 ppm | Two complex multiplets | One signal for the two methine protons (CH-CN), one for the four methylene protons (CH₂). Averaging of axial/equatorial environments due to rapid ring flip.[9] |

| ¹³C NMR | ~20 - 40 ppm (Aliphatic) | Two signals | One for the two equivalent methine carbons, one for the two equivalent methylene carbons.[20] |

| ~115 - 125 ppm (Nitrile) | One signal | For the two equivalent nitrile carbons. | |

| IR Spectroscopy | 2240 - 2260 cm⁻¹ | Strong, sharp absorption | C≡N stretching vibration. |

| < 300 cm⁻¹ | Weak absorption | Fundamental ring puckering mode.[17] |

Synthesis Outline

cis-Cyclobutane-1,2-dicarbonitrile can be prepared via the [2+2] cycloaddition of acrylonitrile. While both cis and trans isomers are typically formed, they can be separated by fractional distillation.[21] Subsequent hydrolysis of the purified cis-dicyanide using sulfuric acid monohydrate yields the corresponding cis-cyclobutane-1,2-dicarboxylic acid, a valuable monomer for polymer synthesis.[21]

Conclusion and Future Directions

The conformational analysis of cis-cyclobutane-1,2-dicarbonitrile reveals a molecule dominated by the dynamic puckering of its four-membered ring. It exists as a rapidly equilibrating mixture of two equivalent conformers, where the nitrile substituents exchange between pseudo-axial and pseudo-equatorial positions. This behavior is best understood through a synergistic application of computational modeling, which defines the potential energy surface, and spectroscopic methods like NMR, which confirm the dynamic averaging in solution.

For drug development professionals, this inherent flexibility is a key design parameter. The molecule does not present a single rigid shape but rather a time-averaged conformation that must be considered when modeling interactions with biological targets. Further studies, such as variable-temperature NMR, could provide experimental values for the ring-inversion barrier, while X-ray crystallography of the title compound or its derivatives would offer definitive solid-state structural data.

References

-

Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

-

Le, H. T., et al. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A, 109(4), 635-642. [Link]

-

Durig, J. R., & Carter, R. O. (1971). Vibrational Spectra of Substituted Cyclobutane Compounds. Defense Technical Information Center. [Link]

-

Le, H. T., et al. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635-42. [Link]

-

Williams, D. H., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 27-34. [Link]

-

Quora. (2016, October 5). What are the reasons of ring puckering in organic compounds?[Link]

-

Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes. [Link]

-

Vijayasekhar, J., et al. (2023). Vibrational spectra of cyclobutane-d8 using symmetry-adapted one-dimensional Lie algebraic framework. Journal of the Serbian Chemical Society, 88(7-8), 735-744. [Link]

-

Raza, G. H., et al. (2001). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 39(8), 441-446. [Link]

-

ProQuest. (n.d.). Chemical and Biochemical Applications of Vibrational Spectroscopy. [Link]

-

Lustig, E., & Ragelis, E. P. (1967). N.M.R. studies of ¹⁹F chemical shifts and coupling constants in cyclobutane derivatives. Journal of Magnetic Resonance, 1(2), 223-233. [Link]

-

Lustig, E., & Ragelis, E. P. (1967). NMR studies of ¹⁹F chemical shifts and coupling constants in cyclobutane derivatives An example of the application of noise decoupling. Journal of Magnetic Resonance (1969), 1(2), 223-233. [Link]

-

Blake, T. A., & Xantheas, S. S. (2006). Structure, Vibrational Spectrum, and Ring Puckering Barrier of Cyclobutane. The Journal of Physical Chemistry A, 110(35), 10487-10495. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5324710, Cis-Cyclobutane-1,2-dicarbonitrile. [Link]

-

Amjaour, H., et al. (2019). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Chemical Communications, 55(2), 214-217. [Link]

-

Reva, I., & Rzepa, H. S. (2014). A computational study of base-catalyzed reactions of cyclic 1,2-diones. Beilstein Journal of Organic Chemistry, 10, 1929-1937. [Link]

-

Bellus, D., et al. (1980). 2,3-dicyanobutadiene. Organic Syntheses, 59, 58. [Link]

-

ResearchGate. (1993, October). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. [Link]

- Greene, J. L. (1966). U.S. Patent No. 3,290,365. Washington, DC: U.S.

-

ResearchGate. (1989, January). Crystal and solution structure of (E)-1,2-bis(ethylsulphonyl)cyclobutane-1,2-dicarbonitrile. [Link]

-

Krivdin, L. B., et al. (1991). Structure, Conformation and Dynamics of 1,1,2,2-Tetracyano-3,3-di- methyl-4-(2',2'-dimethylethenyl)cyclobutane as Detected by X-Ray and Multinuclear NMR Analyses. Acta Chemica Scandinavica, 45, 138-144. [Link]

-

ResearchGate. (n.d.). X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. [Link]

-

Longdom Publishing. (n.d.). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. [Link]

-

ResearchGate. (n.d.). Conformational analysis of cycloalkanes. [Link]

-

ResearchGate. (n.d.). DFT Prediction of Ground-State Spin Multiplicity of Cyclobutane-1,3-diyls: Notable Effects of Two Sets of Through-Bond Interactions. [Link]

-

Amjaour, H. S. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei. UND Scholarly Commons. [Link]

-

Antonchick, A. P., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry, 88(7), 4435-4442. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]

-

ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]

-

Scribd. (n.d.). Conformational Analysis of Cycloalkanes. [Link]

-

Chemistry LibreTexts. (2024, September 22). 4.4: Conformations of Cycloalkanes. [Link]

-

The Organic Chemistry Tutor. (2022, October 27). Conformation: Cis-1,2 Disubstitution, Energy of the two Chair Cyclohexanes. [Link]

-

ResearchGate. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C. [Link]

-

SciSpace. (2015, August 12). Conformational analysis of cycloalkanes. [Link]

-

Chemistry LibreTexts. (2025, April 5). 2.5.1: Conformational analysis. [Link]

-

Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. [Link]

-

OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes. [Link]

-

Jayasundera, A. C., et al. (2021). Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid. Molecules, 26(16), 4995. [Link]

-

Lumen Learning. (n.d.). Conformers of Cycloalkanes. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 6. scribd.com [scribd.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. longdom.org [longdom.org]

- 12. Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chemical and Biochemical Applications of Vibrational Spectroscopy - ProQuest [proquest.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 20. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. US3290365A - Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid - Google Patents [patents.google.com]

Technical Whitepaper: Stereoselective Hydrolysis of cis-Cyclobutane-1,2-dicarbonitrile

Executive Summary

The hydrolysis of cis-cyclobutane-1,2-dicarbonitrile to cis-cyclobutane-1,2-dicarboxylic acid is a critical transformation in the synthesis of platinum-based antineoplastic agents (e.g., Carboplatin analogues) and metal-organic frameworks (MOFs). The primary technical challenge is stereochemical retention .

Under standard acidic (conc. HCl) or vigorous alkaline conditions, the thermodynamically unstable cis-isomer readily epimerizes to the trans-isomer to relieve torsional strain and steric repulsion between the vicinal substituents. This guide presents a validated, high-fidelity protocol utilizing Sulfuric Acid Monohydrate (

Mechanistic Analysis & Strategic Choice

The Epimerization Trap

In standard aqueous acid hydrolysis (e.g., 18% HCl, reflux), the reaction proceeds via an imidate intermediate. The

The Sulfuric Acid Monohydrate Adduct

To preserve the cis-configuration, we must operate under conditions that favor kinetic control or stabilize the cis-intermediate. The method detailed here utilizes concentrated sulfuric acid (specifically the monohydrate).[1]

-

Adduct Formation: The nitrile reacts with

to form a cyclic imide-like sulfate adduct or a protonated amide species in a solvent-starved environment. -

Restricted Rotation: The high viscosity and lack of free water in the initial step inhibit the bond rotation required for epimerization.

-

Controlled Hydrolysis: Water is added after the adduct is formed, rapidly converting the intermediate to the acid without prolonged exposure to conditions favoring enolization.

Figure 1: Mechanistic pathway contrasting the H2SO4 kinetic trap (blue) against the thermodynamic epimerization risk (red).

Experimental Protocol

Materials & Reagents

| Reagent | Specification | Role |

| cis-Cyclobutane-1,2-dicarbonitrile | >95% purity | Starting Material |

| Sulfuric Acid ( | Conc. (98%) | Reagent |

| Water | Deionized | Stoichiometric Hydrolysis |

| Acetic Anhydride | ACS Reagent | Purification (Anhydride switch) |

| Diethyl Ether / Benzene | Anhydrous | Extraction/Crystallization |

Step-by-Step Synthesis (The Greene Method)

Step 1: Adduct Formation [1]

-

Setup a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel.

-

Charge the flask with Sulfuric Acid Monohydrate .[1]

-

Preparation: Mix 85g conc.

with 15g ice/water carefully.

-

-

Heat the acid to 70°C .

-

Add cis-cyclobutane-1,2-dicarbonitrile portion-wise over 30 minutes.

-

Critical Process Parameter (CPP): Maintain temperature between 70°C and 95°C . Exceeding 115°C risks ring degradation; below 50°C reaction is too slow.

-

-

Stir for 1 hour at 90°C. The mixture will form a viscous adduct.

Step 2: Hydrolysis

-

Cool the mixture to 25°C.

-

Add water (approx. 3-4 molar equivalents relative to nitrile) slowly. Caution: Exothermic.

-

Reflux the solution for 1-2 hours to complete the conversion to the dicarboxylic acid.

-

Strip excess water via vacuum distillation or rotary evaporation to leave a solid residue.

Step 3: Extraction

-

Extract the residue continuously with diethyl ether (Soxhlet extraction is preferred for 16h due to solubility limits) or perform multiple washes with ethyl acetate.

-

Evaporate the solvent to obtain the crude cis-acid .[1]

Purification & Validation: The "Anhydride Switch"

Direct crystallization of the acid often fails to separate minor trans impurities effectively because their solubilities and melting points are similar. The most robust purification exploits the geometry of the cis isomer.

The Logic: Only the cis-acid can form a cyclic monomeric anhydride. The trans-acid cannot bridge the 1,2-positions without extreme strain and tends to form polymeric anhydrides or remain unreacted.

Purification Protocol

-

Anhydride Formation: Reflux the crude acid mixture in Acetic Anhydride (or Acetyl Chloride) for 1-2 hours.

-

Isolation: Remove excess acetic anhydride/acetic acid under vacuum.

-

Filtration: Dissolve the residue in a non-polar solvent (e.g., benzene or toluene). The cis-anhydride is soluble; trans-impurities (or trans-acids) are generally less soluble or form insoluble polymers. Filter them out.

-

Recrystallization: Crystallize the cis-anhydride (MP: 76-78°C).

-

Final Hydrolysis: Boil the pure anhydride in water for 30 minutes. Upon cooling, pure cis-cyclobutane-1,2-dicarboxylic acid crystallizes out.[2]

Figure 2: The "Anhydride Switch" workflow ensures removal of trans-isomers by exploiting steric constraints.

Analytical Characterization

To validate the success of the protocol, compare the product against these standard parameters.

| Parameter | cis-Isomer | trans-Isomer | Notes |

| Melting Point (Acid) | 136–138°C | 130–132°C | MPs are dangerously close; do not rely solely on this. |

| Melting Point (Anhydride) | 76–78°C | N/A (Polymeric) | Definitive identification. |

| pKa (1st / 2nd) | 3.16 / 5.61 | 3.75 / 5.08 | cis has a larger |

| H-NMR (Methine) | cis protons are generally deshielded relative to trans. |

References

-

Greene, J. L. (1966). Method of preparing cis-cyclobutane-1,2-dicarboxylic acid. U.S. Patent No.[1] 3,290,365.[1] Washington, DC: U.S. Patent and Trademark Office. Link

-

Coyner, E. C., & Hillman, W. S. (1949).[1] The Thermal Dimerization of Acrylonitrile. Journal of the American Chemical Society, 71(1), 324–326. Link

-

Perkin, W. H. (1894).[2] The Magnetic Rotation and Refractive Power of the Cyclobutane Derivatives. Journal of the Chemical Society, Transactions, 65, 582. Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for dicarboxylic acid handling).

Sources

"reactivity of the nitrile groups in cis-cyclobutane-1,2-dicarbonitrile"

An In-depth Technical Guide on the Reactivity of the Nitrile Groups in cis-Cyclobutane-1,2-dicarbonitrile

Executive Summary

cis-Cyclobutane-1,2-dicarbonitrile is a fascinating molecule whose chemical behavior is dominated by the interplay between the inherent reactivity of its two nitrile groups and the profound stereoelectronic constraints imposed by the strained four-membered ring. The cis configuration holds the electrophilic nitrile carbons in close spatial proximity, creating a unique chemical environment that influences reaction pathways, stereochemical outcomes, and the potential for intramolecular interactions. This guide provides an in-depth analysis of the principal reactions of these nitrile groups—hydrolysis, reduction, and cycloaddition—offering mechanistic insights, field-proven experimental protocols, and an exploration of how the cyclobutane scaffold serves as a critical controlling element. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique building block in advanced chemical synthesis.

Introduction: The Structural and Electronic Profile

The reactivity of any functional group cannot be understood in isolation. For cis-cyclobutane-1,2-dicarbonitrile, the story begins with its strained carbocyclic core.

Synthesis and Stereochemical Integrity

The molecule is readily prepared via the dimerization of acrylonitrile[1]. This accessibility makes it an attractive starting material. The defining feature is the cis relationship of the two nitrile substituents on the cyclobutane ring. This arrangement is not merely a stereochemical descriptor; it is a fundamental controller of reactivity. Unlike acyclic dinitriles with free bond rotation, the substituents here are locked in a specific spatial orientation, which has significant consequences for their interaction with reagents and catalysts.

The Influence of the Cyclobutane Scaffold

Cyclobutane rings possess significant ring strain (approximately 26 kcal/mol), a property that can be harnessed in organic synthesis[2][3]. While the ring itself is generally stable under many conditions, this inherent strain can influence the energetics of transition states for reactions occurring at the substituent groups. More importantly, the rigid, puckered conformation of the ring dictates the facial accessibility for incoming reagents, playing a crucial role in stereoselective transformations[4][5].

Electronic Properties of the Nitrile Group

The carbon-nitrogen triple bond of a nitrile is strongly polarized, rendering the carbon atom highly electrophilic[6][7][8]. This makes it susceptible to attack by a wide range of nucleophiles. The presence of two such groups in cis-cyclobutane-1,2-dicarbonitrile amplifies this electrophilicity and opens the door to sequential or simultaneous reactions.

Caption: Logical relationship of structural features.

Hydrolysis: A Study in Stereochemical Control

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation[7][9]. However, for cis-cyclobutane-1,2-dicarbonitrile, the reaction conditions critically determine the stereochemical outcome of the product, cis-cyclobutane-1,2-dicarboxylic acid[10][11].

The Mechanistic Dichotomy: Stereoretention vs. Isomerization

It has been demonstrated that the choice of acid for hydrolysis is paramount. Hydrolysis using concentrated hydrochloric acid leads to the formation of the thermodynamically more stable trans-cyclobutane-1,2-dicarboxylic acid, irrespective of the starting dinitrile's stereochemistry[1]. This occurs because the reaction conditions facilitate epimerization at one of the carbon centers bearing the carboxyl group.

Conversely, a process involving sulfuric acid monohydrate allows for the formation of an adduct that can be hydrolyzed while preserving the cis stereochemistry[1]. This is a crucial insight for any synthetic application where retaining the cis configuration is necessary. The causality lies in the reaction pathway: the sulfuric acid monohydrate method likely proceeds through a mechanism that does not involve a reversible intermediate prone to isomerization, thereby locking in the original stereochemistry.

Caption: Divergent stereochemical outcomes in hydrolysis.

Experimental Protocol: Stereoretentive Hydrolysis

This protocol is adapted from the principles outlined for preserving the cis stereochemistry[1].

-

Adduct Formation: In a flask equipped with a stirrer and cooled in an ice bath, slowly add cis-cyclobutane-1,2-dicarbonitrile (1.0 eq) to sulfuric acid monohydrate (prepared by carefully adding the appropriate amount of water to concentrated sulfuric acid) with vigorous stirring. The temperature should be maintained below 10 °C.

-

Reaction: Allow the mixture to stir at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Hydrolysis: Carefully pour the reaction mixture onto crushed ice.

-

Extraction: Extract the resulting aqueous solution multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude cis-cyclobutane-1,2-dicarboxylic acid.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to obtain the pure diacid.

Reduction to Diamines: A Gateway to Bioactive Scaffolds

The reduction of both nitrile groups affords cis-1,2-bis(aminomethyl)cyclobutane, a conformationally restricted diamine. Such scaffolds are of high interest in medicinal chemistry as they can serve as rigid linkers or pharmacophoric elements[12].

Methods of Reduction

Two primary methods are employed for this transformation: reduction with metal hydrides and catalytic hydrogenation.

-

Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines[6][7][9]. The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic nitrile carbon. Two successive hydride additions, followed by an aqueous workup, yield the diamine.

-

Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst (e.g., Palladium, Platinum, or Rhodium on a solid support)[13]. The stereochemical outcome of hydrogenation on cyclic substrates is often directed by the molecule's adsorption onto the catalyst surface; the hydrogen atoms are typically delivered to the less sterically hindered face of the molecule[14][15]. For this substrate, a syn-addition of hydrogen is expected.

| Parameter | LiAlH₄ Reduction | Catalytic Hydrogenation |

| Reagents | Lithium aluminum hydride, THF/Ether | H₂ (gas), Metal Catalyst (e.g., Rh/Al₂O₃) |

| Conditions | Anhydrous, inert atmosphere; often requires heating | High pressure (H₂), room or elevated temp. |

| Workup | Careful quenching (e.g., Fieser workup) | Simple filtration to remove catalyst |

| Safety | Highly reactive, pyrophoric reagent | Flammable H₂ gas, requires pressure vessel |

| Selectivity | Highly effective for nitriles | Can be tuned by catalyst choice |

Experimental Protocol: Catalytic Hydrogenation

-

Setup: To a high-pressure hydrogenation vessel, add cis-cyclobutane-1,2-dicarbonitrile (1.0 eq), a suitable solvent (e.g., ethanol or methanol, often with added ammonia to prevent secondary amine formation), and the hydrogenation catalyst (e.g., 5-10 mol% Rhodium on alumina).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-500 psi).

-

Reaction: Stir the mixture at room temperature or with gentle heating for 24-48 hours, or until hydrogen uptake ceases.

-

Isolation: Carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude diamine can be purified by distillation or crystallization of a salt (e.g., the hydrochloride salt).

Caption: Experimental workflow for catalytic hydrogenation.

Cycloaddition Reactions: Constructing Heterocyclic Systems

While less explored for this specific substrate, the nitrile group is a competent 2π component in various cycloaddition reactions, offering a route to construct five-membered heterocyclic rings[16][17].

[3+2] Cycloaddition with Azides

A prominent example is the [3+2] cycloaddition with an azide (e.g., sodium azide or an organic azide) to form a tetrazole. This reaction, often catalyzed by Lewis acids or metals, converts the nitrile into a tetrazole ring. For the dinitrile substrate, this provides a pathway to a cis-1,2-bis(tetrazolyl)cyclobutane.

Causality and Application: This transformation is of significant interest in medicinal chemistry. The tetrazole ring is widely recognized as a non-classical bioisostere of a carboxylic acid. It maintains a similar acidic pKa and steric profile but can offer improved metabolic stability and cell permeability. Therefore, converting the dinitrile to a bis-tetrazole creates a novel scaffold for drug design.

Sources

- 1. US3290365A - Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. baranlab.org [baranlab.org]

- 4. vaia.com [vaia.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. Nitriles | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 10. CAS 1461-94-5: cis-cyclobutane-1,2-dicarboxylic acid [cymitquimica.com]

- 11. 1,2-Cyclobutanedicarboxylic acid, cis- [webbook.nist.gov]

- 12. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]

- 13. tcichemicals.com [tcichemicals.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. Cycloaddition - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

"early studies on cyclobutane dicarboxylic acid isomers"

An In-depth Technical Guide to the Early Studies of Cyclobutane Dicarboxylic Acid Isomers

Authored by a Senior Application Scientist

This guide delves into the foundational research on the isomers of cyclobutane dicarboxylic acid, a topic that captivated and challenged chemists in the late 19th and early 20th centuries. We will explore the theoretical underpinnings that made cyclobutane chemistry a frontier, the persistent and often misleading synthetic efforts, the eventual triumphs in isolation and characterization, and the logical deductions that unraveled the stereochemical puzzles of these fascinating molecules.

The Allure and Challenge of the Four-Membered Ring: A Historical Context

The study of cyclobutane derivatives is inextricably linked to Adolf von Baeyer's Strain Theory of 1885.[1] Baeyer proposed that the stability of cycloalkanes was dependent on the deviation of their internal bond angles from the ideal tetrahedral angle of 109.5°.[2] According to his theory, the 90° bond angles in a planar cyclobutane ring would result in significant "angle strain," rendering the molecule inherently unstable and difficult to synthesize.[1][3][4] This theoretical framework cast a long shadow over the field, making the successful synthesis and isolation of stable cyclobutane derivatives a significant scientific prize. The dicarboxylic acids, with their potential for rich stereoisomerism and chemical transformations, became a key battleground for testing these early theories of chemical structure and stability.

A Labyrinth of Synthesis: Early Attempts and Misinterpretations

The path to understanding cyclobutane dicarboxylic acids was fraught with errors and misinterpretations, a testament to the analytical limitations of the era. A notable chapter in this story is the long-standing confusion surrounding the synthesis of 1,3-cyclobutanedicarboxylic acid.

From 1881, a variety of synthetic routes were reported by prominent chemists including Markownikoff, Krestownikoff, and Perkin.[5] For instance, Markownikoff and Krestownikoff reported a synthesis via the self-condensation of ethyl-α-chloropropionate.[5] The product, an acid with a melting point of 170°C, and its isomerized counterpart (m.p. 138°C), were believed to be the trans and cis isomers of a cyclobutane dicarboxylic acid.[5] However, these assignments were later proven incorrect. It was not until 1950 that Deutsch and Buchman demonstrated that the product of Markownikoff's synthesis was, in fact, a methylcyclopropanedicarboxylic acid.[5][6] This revelation clarified decades of confusing results and highlighted the unexpected reaction pathways that had misled early researchers.

Similarly, other approaches, such as those involving the reaction of formaldehyde with malonic ester, also led to products that were mistakenly identified as cyclobutane derivatives.[5] These historical errors underscore the principle of rigorous structural verification in chemical synthesis.

The Dawn of Clarity: Successful Synthesis and Isomer Separation

The first authentic synthesis of a cyclobutane dicarboxylic acid was a significant breakthrough. While early attempts were plagued with issues, the work of chemists like William Henry Perkin Jr. on the 1,2-diacid and later, E. R. Buchman on the 1,3-diacid, provided validated routes to these compounds.[5]

A common strategy that eventually proved successful involved the hydrolysis of cyclobutane-1,2-dicyanide, which could be prepared from the dimerization of acrylonitrile.[7] This method produced a mixture of cis and trans isomers of the dicyanide, which could be separated by careful vacuum distillation before hydrolysis.[7]

The classical method for separating the resulting diacid isomers was fractional crystallization, a painstaking process relying on the slight differences in solubility between the cis and trans forms. This technique, though laborious, was a cornerstone of stereoisomer separation before the advent of chromatography.[8][9]

Unraveling Stereochemistry: Logic, Anhydrides, and Isomerization

With pure isomers in hand, the next challenge was to assign the correct cis or trans configuration to each. In the absence of modern spectroscopic techniques like NMR or X-ray crystallography, early chemists relied on deductive reasoning based on chemical reactivity.

A pivotal experiment in this endeavor was the formation of a cyclic anhydride. The cis-1,2-cyclobutanedicarboxylic acid, with its carboxylic acid groups on the same side of the ring, can readily eliminate a molecule of water upon heating to form a stable five-membered cyclic anhydride.[5][10] In contrast, the trans isomer, with its carboxyl groups on opposite sides of the ring, is sterically incapable of forming a cyclic anhydride under similar conditions. This distinct difference in reactivity provided a clear and unambiguous method for assigning the cis and trans configurations to the 1,2-isomers.

Another key piece of evidence came from isomerization studies. It was observed that heating the cis-1,2-dicarboxylic acid in the presence of a strong acid like hydrochloric acid would convert it to the trans isomer.[7][11] This is because the trans isomer is thermodynamically more stable, as it minimizes the steric repulsion between the two bulky carboxylic acid groups. The irreversible nature of this conversion further solidified the stereochemical assignments.

Caption: Logical workflow for differentiating cis and trans isomers.

Comparative Properties of Cyclobutane-1,2-Dicarboxylic Acid Isomers

The distinct stereochemistry of the cis and trans isomers gives rise to different physical properties. The data below is a compilation from various sources, reflecting the values established in later, more precise studies that confirmed the work of early pioneers.

| Property | cis-Cyclobutane-1,2-dicarboxylic acid | trans-Cyclobutane-1,2-dicarboxylic acid |

| CAS Number | 1461-94-5[12][13] | 1124-13-6[11][14] |

| Melting Point | 131-131.5 °C[7] | 125-131 °C[11] |

| Anhydride Formation | Forms a cyclic anhydride upon heating[5][10] | Does not form a cyclic anhydride[5] |

| Thermodynamic Stability | Less stable | More stable[7][11] |

A Representative Experimental Protocol: Differentiation of cis- and trans-1,2-Isomers via Anhydride Formation

The following protocol is a generalized representation of the classical method used to distinguish between the cis and trans isomers of 1,2-cyclobutanedicarboxylic acid.

Objective: To confirm the stereochemical identity of two isolated samples of 1,2-cyclobutanedicarboxylic acid.

Materials:

-

Sample A (presumed cis or trans isomer)

-

Sample B (presumed cis or trans isomer)

-

Test tubes

-

Bunsen burner or heating mantle

-

Acetic anhydride (optional, as a dehydrating agent)

Procedure:

-

Sample Preparation: Place approximately 100 mg of Sample A into a clean, dry test tube. In a separate, identical test tube, place 100 mg of Sample B.

-

Heating: Gently heat the test tube containing Sample A over a flame or in a heating mantle. Observe any changes. The solid is expected to melt and then appear to boil as water is driven off.

-

Observation for Sublimation: Note if a new solid begins to form on the cooler, upper parts of the test tube. This is the sublimed anhydride.

-

Repeat for Sample B: Perform the exact same heating procedure on Sample B.

-

Analysis of Results:

-

Positive Result (cis-isomer): If the sample melts and forms a solid sublimate (the cyclic anhydride) on the cooler parts of the tube, it is identified as the cis-isomer.

-

Negative Result (trans-isomer): If the sample melts but does not produce a significant amount of sublimate, and perhaps shows signs of decomposition at higher temperatures, it is identified as the trans-isomer.

-

-

Confirmation (Optional): The identity of the formed anhydride can be confirmed by measuring its melting point (the anhydride of the 1,2-diacid melts at 78°C).[5]

Caption: Experimental workflow for isomer identification.

Conclusion: A Legacy of Persistence and Logic

The early studies on cyclobutane dicarboxylic acid isomers are a powerful illustration of the scientific method in action. They showcase how theoretical predictions (Baeyer's Strain Theory) can stimulate experimental inquiry, and how persistence, coupled with logical deduction from chemical reactivity, can overcome significant technical challenges and even correct long-held misconceptions. The eventual, unambiguous synthesis and characterization of these isomers laid a solid foundation for the development of small-ring chemistry, a field that continues to be of immense importance in modern organic synthesis and drug development.

References

- Baeyer's Strain theory.pptx. (n.d.).

- Burange, A. S. (2017, January 17). BAEYER STRAIN THEORY AND STRAIN.

- Kataria, V. B. (n.d.). Baeyer's Angle Strain Theory For B.Sc. Sem-II Organic Chemistry: US02CCHE01.

- POC II Unit V: Cycloalkane. (n.d.).

- Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain.

- (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.

- ChemPacific. (n.d.). Cyclobutane-1,2-dicarboxylic anhydride | 4462-96-8.

- Wikipedia. (n.d.). Cyclobutane.

- PubChem. (n.d.). Cyclobutane-1,2-dicarboxylic acid | C6H8O4 | CID 14297.

- The Analytical Scientist. (2015, January 20). Gurus of Chiral Separations.

- Deutsch, D. H., & Buchman, E. R. (1950). The presumed synthesis of 1,3-cyclobutanedicarboxylic acid by Markownikoff and Krestownikoff. Experientia, 6(12), 462. doi:10.1007/BF02154104.

- CymitQuimica. (n.d.). CAS 1461-94-5: cis-cyclobutane-1,2-dicarboxylic acid.

- Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases.

- Chemdad Co., Ltd. (n.d.). TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID.

- Greene, J. L. (1966). Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid (U.S. Patent No. 3,290,365). U.S. Patent and Trademark Office.

- Cheméo. (n.d.). Chemical Properties of 1,2-Cyclobutanedicarboxylic acid, trans- (CAS 1124-13-6).

- NIST. (n.d.). 1,2-Cyclobutanedicarboxylic acid, cis-. In NIST Chemistry WebBook.

Sources

- 1. BAEYER STRAIN THEORY AND STRAIN [asgburange.blogspot.com]

- 2. Baeyer's Strain theory.pptx [slideshare.net]

- 3. vpscience.org [vpscience.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 6. The presumed synthesis of 1,3-cyclobutanedicarboxylic acid by Markownikoff and Krestownikoff - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US3290365A - Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid - Google Patents [patents.google.com]

- 8. theanalyticalscientist.com [theanalyticalscientist.com]

- 9. csfarmacie.cz [csfarmacie.cz]

- 10. Cyclobutane-1,2-dicarboxylic anhydride | 4462-96-8 - ChemPacific [chempacific-zhejiang.com]

- 11. TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. CAS 1461-94-5: cis-cyclobutane-1,2-dicarboxylic acid [cymitquimica.com]

- 13. 1,2-Cyclobutanedicarboxylic acid, cis- [webbook.nist.gov]

- 14. 1,2-Cyclobutanedicarboxylic acid, trans- (CAS 1124-13-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

Stability and Structural Dynamics of the cis-Cyclobutane-1,2-dicarbonitrile Ring

The following technical guide details the stability, structural dynamics, and synthetic manipulation of the cis-cyclobutane-1,2-dicarbonitrile ring system.

Executive Summary

The cis-cyclobutane-1,2-dicarbonitrile scaffold represents a kinetically accessible but thermodynamically sensitive structural motif.[1][2][3] While often overshadowed by its more stable trans-isomer, the cis-configuration offers unique vectoral properties for fragment-based drug discovery (FBDD), particularly as a precursor to rigidified diamines and dicarboxylic acids used in platinum-based chemotherapeutics.[1][2][3]

This guide provides a definitive analysis of the thermodynamic penalty associated with the cis-configuration, the conformational puckering that governs its solution-state behavior, and the epimerization pathways that researchers must mitigate during scale-up.[1]

Thermodynamic & Kinetic Stability Profile